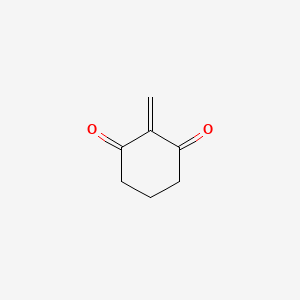
2-Methylidenecyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenecyclohexane-1,3-dione is an organic compound with a unique structure characterized by a cyclohexane ring with a methylene group and two keto groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidenecyclohexane-1,3-dione can be synthesized through various methods. One common approach involves the use of cyclohexanone as a starting material, which undergoes a Wittig reaction or a reaction with Tebbe’s reagent to introduce the methylene group . Another method involves the dehydration of 2-methylcyclohexanol to produce 1-methylcyclohexene, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenecyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a wide range of substituted cyclohexane derivatives.
Scientific Research Applications
2-Methylidenecyclohexane-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of various pharmaceutical agents due to its unique structural features.
Agrochemicals: It is employed in the synthesis of herbicides and pesticides, particularly those targeting specific plant enzymes.
Mechanism of Action
The mechanism of action of 2-Methylidenecyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in agrochemical applications, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development, making it an effective herbicide.
Comparison with Similar Compounds
2-Methylidenecyclohexane-1,3-dione can be compared with other similar compounds, such as:
Methylenecyclohexane: This compound has a similar structure but lacks the keto groups, making it less reactive in certain chemical reactions.
1,3-Cyclohexanedione: This compound has two keto groups but lacks the methylene group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a methylene group and two keto groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methylidenecyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURCYEGRZOENBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)CCCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590967 |
Source


|
| Record name | 2-Methylidenecyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104824-58-0 |
Source


|
| Record name | 2-Methylidenecyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
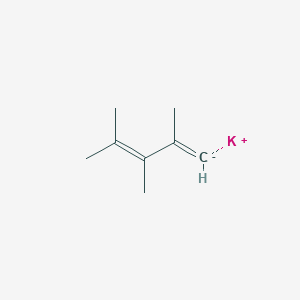
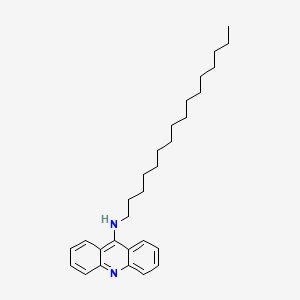
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
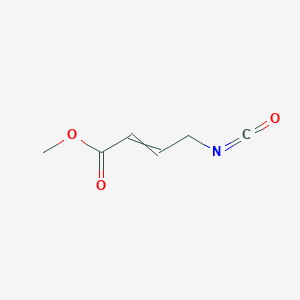
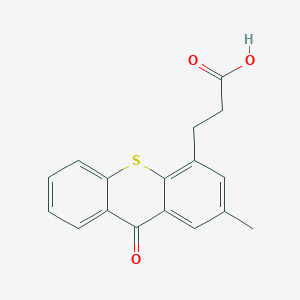
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
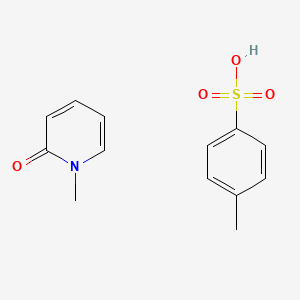

![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
